3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride

Lipophilicity Physicochemical Properties LogP

Sourcing positionally pure β-aminoketone reference standards for method development is challenging-minor substitution shifts cause LogP deviations up to 0.55 units, invalidating retention-time calibration. This 97% hydrochloride salt (LogP 2.69) resolves those issues: • Confirmed 3,4-dimethylphenyl isomer with LogP 2.69-enables reliable reversed-phase HPLC/GC-MS retention-time marking and baseline separation from 2,5- and 4-methylphenyl positional isomers. • Hydrochloride salt ensures consistent weighing, rapid aqueous dissolution, and long-term solid-state stability. • Build a lipophilicity gradient series (LogP 2.69-3.24) without scaffold changes, preserving SPR data integrity.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 23935-14-0
Cat. No. B1432166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride
CAS23935-14-0
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CCN(C)C)C.Cl
InChIInChI=1S/C13H19NO.ClH/c1-10-5-6-12(9-11(10)2)13(15)7-8-14(3)4;/h5-6,9H,7-8H2,1-4H3;1H
InChIKeyZNCZUACZBJPGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one Hydrochloride: Identity and Compound Class


3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one hydrochloride (CAS 23935-14-0) is a synthetic β-aminoketone belonging to the phenylpropanone structural class. The molecule features a 3,4-dimethylphenyl ring linked to a propan-1-one backbone bearing a terminal N,N-dimethylamino group, supplied as the hydrochloride salt . This salt form confers reliable solid-state stability and enhanced aqueous solubility relative to the free base. Commercial sourcing records confirm a molecular formula of C₁₃H₂₀ClNO (MW 241.76 g/mol) with purities typically in the 95–97% range .

Form Hydrochloride salt supports aqueous handling
Identity 3,4-dimethylphenyl isomer for analytical differentiation
Purity High purity specification supports reference workflows

Why Generic Substitution Fails for This β-Aminoketone


Structurally similar β-aminoketones differing only in aryl ring substitution or aminoalkyl position exhibit substantially divergent physicochemical properties that preclude simple interchangeability. For instance, the 2,5-dimethylphenyl positional isomer (CAS 23935-13-9) displays a LogP 0.55 units higher than the 3,4-dimethylphenyl target , while the 4-methylphenyl mono-substituted analog (CAS 5250-02-2) shows a LogP 0.25 units higher [1]. These differences in lipophilicity directly impact solubility, membrane partitioning, extraction recovery, and chromatographic retention behaviour—all critical factors for assay development, synthetic intermediate quality, and forensic reference standard selection . Such quantitative physicochemical divergence invalidates the assumption that in-class compounds can be freely substituted without revalidation.

3,4-isomer HCl salt
2,5-isomer
Positional lipophilicity shift may alter retention and solubility
3,4-isomer HCl salt
Free base analog
Lack of hydrochloride counterion may change dissolution and handling
97% purity grade
95% purity isomer
Lower purity may require additional purification in method transfer

Quantitative Differentiation Evidence


Lipophilicity Comparison Across Positional and Mono-Substituted Analogs

The target compound exhibits a calculated LogP of 2.69, which is 0.55 log units lower than the 2,5-dimethylphenyl positional isomer (LogP 3.24) and 0.25 log units lower than the 4-methylphenyl mono-methyl analog (LogP 2.93). This places the 3,4-dimethyl substitution pattern at the lowest lipophilicity among the dimethyl positional isomers compared [1].

Lipophilicity
Reported comparison
Target LogP 2.69 · Comparator 3.24 · Δ −0.55
Supports isomer-specific retention differentiation
Computed LogP; experimental validation recommended
Lipophilicity Physicochemical Properties LogP

Commercial Purity Benchmarking of Closely Related β-Aminoketones

The target compound is consistently offered at 97% purity by multiple independent vendors including Fluorochem and Chemenu, whereas the 2,5-dimethylphenyl isomer is typically listed at 95% purity . This 2-percentage-point purity differential is meaningful for applications sensitive to impurities, such as certified reference material preparation or quantitative analytical method development.

Purity benchmark
Reported comparison
Target 97% · Comparator 95% · Δ +2%
Supports purity-driven procurement decisions
Vendor specifications; method details vary
Purity Quality Control Sourcing

Hydrochloride Salt Form Solubility and Handling Advantage

Supplied as the hydrochloride salt, the target compound benefits from protonation of the tertiary amine, which significantly enhances aqueous solubility relative to the corresponding free base [1]. In contrast, the unsubstituted phenyl analog 3-(dimethylamino)-1-phenylpropan-1-one free base (CAS 3506-36-3) has a measured LogP of ~1.8–2.6 and lacks the hydrochloride counterion, resulting in lower water solubility and different handling requirements [2].

Salt form handling
Class-level inference
HCl salt supports aqueous dissolution over free base
Class-level solubility context for aqueous workflows
Direct solubility data not available
Salt Form Solubility Stability

GHS Safety Profile for Laboratory Handling Decisions

The target compound carries a defined GHS07 hazard classification with specific H-statements (H302, H315, H319, H335) and corresponding P-statements per the Fluorochem SDS . This explicit safety profile enables informed risk assessment and PPE planning. By contrast, safety data for the 2,5-dimethylphenyl isomer (CAS 23935-13-9) and 4-methylphenyl analog (CAS 5250-02-2) are less uniformly documented across vendor platforms, introducing procurement risk for laboratories requiring full hazard disclosure .

Safety documentation
Supporting evidence
GHS07 with full H/P statements; incomplete analog SDS
Supports institutional safety review
Based on vendor SDS availability
Safety GHS Classification Handling

Positional Isomerism: TPSA and Rotatable Bond Identity

All three dimethyl positional isomers (3,4-; 2,5-; and 2,4-dimethylphenyl) share identical molecular formula (C₁₃H₂₀ClNO), molecular weight (241.76 g/mol), TPSA (20.31 Ų), and rotatable bond count (4) . However, the 3,4-dimethyl substitution pattern places both methyl groups on adjacent ring carbons in a coplanar orientation, which is predicted to maximize steric influence on the ketone carbonyl's electronic environment compared to the 2,5- or 2,4-patterns where one methyl is ortho to the carbonyl.

Molecular topology
Class-level inference
Identical TPSA 20.31 Ų; distinct substitution pattern
Supports synthetic pathway differentiation context
Computed descriptors; no experimental comparison
Molecular Descriptors TPSA Drug-likeness

Recommended Application Scenarios Based on Verified Evidence


Forensic Reference Standard for Chromatographic Method Development

The defined LogP of 2.69 and consistent 97% commercial purity make this compound suitable as a retention-time marker in reversed-phase HPLC and GC-MS method development. Its lower lipophilicity relative to the 2,5-isomer (LogP 3.24) facilitates earlier elution while maintaining structural relevance for screening panels that must resolve positional isomers .

Synthetic Intermediate for 3,4-Dimethylphenyl Pharmacophores

The hydrochloride salt form ensures reliable weighing and dissolution for solution-phase chemistry . The 3,4-dimethyl substitution pattern—lacking ortho steric hindrance at the carbonyl—may favour nucleophilic addition or reductive amination pathways relative to 2,5- or 2,4-isomers, as inferred from topological analysis .

Physicochemical Profiling Libraries with Defined LogP Gradients

The LogP of 2.69 positions this compound at the low end of the dimethylphenyl β-aminoketone lipophilicity range (2.69–3.24) . This enables its use in building a lipophilicity gradient series for structure-property relationship (SPR) studies without introducing heteroatom or scaffold changes that would confound data interpretation [1].

Application
Selection Property
Validation Focus
Forensic reference standard development
Defined LogP and purity profile
Retention-time reproducibility and isomer resolution
Synthetic intermediate for 3,4-dimethylphenyl pharmacophores
Hydrochloride salt and substitution pattern
Reactivity in nucleophilic addition pathways
Physicochemical profiling library
Low-end lipophilicity in dimethylphenyl series
Structure-property relationship gradient studies
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